

Comparative Performance of N6-Substituted Adenosine Analogs

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Compound of Interest

Compound Name: N6-(2-Phenylethyl)adenosine

Cat. No.: B15572274

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The substitution at the N6-position dramatically influences the affinity and selectivity of adenosine analogs for the different adenosine receptor subtypes. Generally, N6-substitution with cyclic alkyl groups tends to favor A1 receptor selectivity, while other modifications can confer selectivity for A2A or A3 receptors.

Binding Affinity (Ki) at Human Adenosine Receptors

The following table summarizes the binding affinities (Ki, in nM) of several representative N6-substituted adenosine analogs for human A1, A2A, and A3 adenosine receptors. Lower Ki values indicate higher binding affinity.



| Compound | N6- Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Predominan t Selectivity |
|----------------------------|------------------------------|------------|-------------|---------------------|-----------------------------|
| NECA | Ethylcarboxa mido (at 5') | 14 | 20 | 23 | Non-selective |
| СРА | Cyclopentyl | 0.7 | 2200 | 73 | A1 |
| СНА | Cyclohexyl | 1.5 | 3800 | 110 | A1 |
| (S)-ENBA | (S)-endo- Norbornyl | 0.3 | 14000 | 1100 | A1[1] |
| R-PIA | (R)- Phenylisopro pyl | 1.1 | 1400 | 120 | A1 |
| CGS-21680 | (at 2-position) | 290 | 22 | 15000 | A2A |
| DPMA | Diphenylethyl | 320 | 4 | 106 (Antagonist) | A2A[2][3] |
| N6- Benzyladeno sine | Benzyl | 100 | 1200 | 50 | A3/A1 |
| CI-IB-MECA | (at 2- & N6- positions) | 270 | 3200 | 1.4 | A3 |

Data compiled from multiple sources.[1][2][3][4] Values can vary based on experimental conditions.

Functional Activity Profile

The nature of the N6-substituent also dictates the functional activity of the analog, determining whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

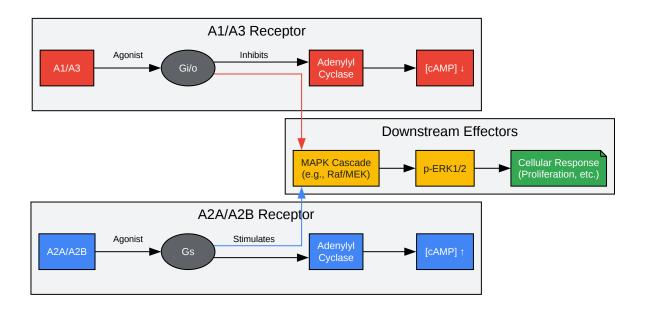


| Compound | Receptor | Functional Activity | Key Findings |
|--------------------------------------|----------|-------------------------|--|
| N6- Cyclopentyladenosine (CPA) | A1 | Full Agonist | Highly selective A1 agonist, widely used as a pharmacological tool.[1] |
| N6- Cycloalkyladenosines | A3 | Agonist/Partial Agonist | Substitutions with ≤5 carbons are full agonists at human A3AR, while those with ≥6 carbons are partial agonists.[2][3] |
| N6-Benzyladenosine | Multiple | Antiproliferative | Induces cell cycle arrest and apoptosis in cancer cells.[5] |
| N6-Furfuryladenosine (Kinetin) | Multiple | Antiproliferative | Displays potent antiproliferative and apoptogenic activity against various human cancer cell lines.[6][7] |
| N6- Isopentenyladenosine (i6A) | Multiple | Antiproliferative | A naturally occurring cytokinin with demonstrated antitumor effects.[5][8] |

Signaling Pathways

Adenosine receptors modulate distinct intracellular signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, activating adenylyl cyclase and increasing cAMP levels. Both pathways can influence downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.





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Canonical signaling pathways for adenosine receptors.

A Note on N6-Methyladenosine (m6A)

It is important to distinguish receptor-acting N6-substituted analogs from N6-methyladenosine (m6A). While technically an N6-substituted analog, m6A is a widespread and reversible modification found in mRNA and other RNAs.[9] This "epitranscriptomic" mark does not primarily function by binding to cell surface adenosine receptors. Instead, it is regulated by a complex of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m6A-binding) proteins, influencing RNA stability, splicing, export, and translation.[9][10] Its dysregulation has been implicated in various diseases, including cancer.[10][11]

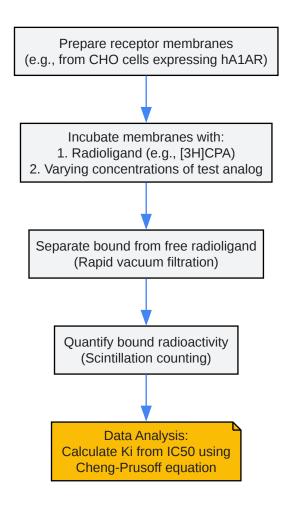
Experimental Protocols

The following are detailed protocols for key assays used to characterize N6-substituted adenosine analogs.

Radioligand Binding Assay



This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.



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Workflow for a competitive radioligand binding assay.

Methodology:

- Membrane Preparation: Utilize membranes from cell lines (e.g., CHO, HEK293) stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A3).[12]
- Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.
- Incubation: In assay tubes, combine:
 - 50 μL of radioligand at a fixed concentration (e.g., [3H]R-PIA for A1 receptors).[12]

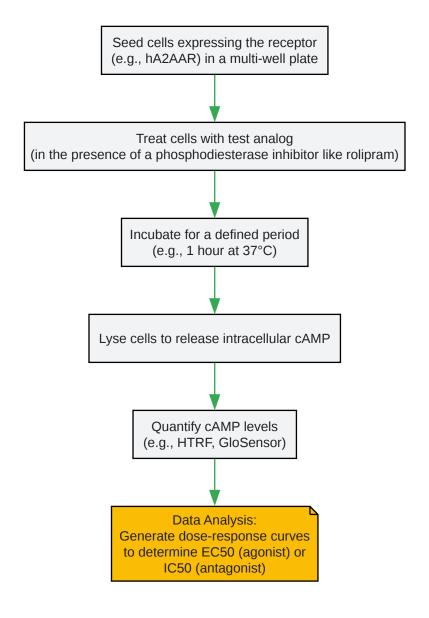


- 50 μL of various concentrations of the unlabeled N6-substituted adenosine analog (competitor).
- 100 μL of the membrane suspension.
- For non-specific binding, use a high concentration of a non-selective agonist like NECA (10 μM).[12]
- Reaction: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.[12]
- Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing quickly with ice-cold buffer to separate bound from free radioligand.
- Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor analog to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures a compound's ability to modulate adenylyl cyclase activity by quantifying intracellular cAMP levels. It is used to determine agonist or antagonist properties at Gs- or Gi-coupled receptors.





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Workflow for a cell-based cAMP accumulation assay.

Methodology (HTRF Example):

- Cell Plating: Seed cells expressing the target receptor into 96- or 384-well plates and culture overnight.[13]
- Agonist Mode (for Gs-coupled receptors):
 - Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., 10 μM rolipram) and varying concentrations of the test analog.

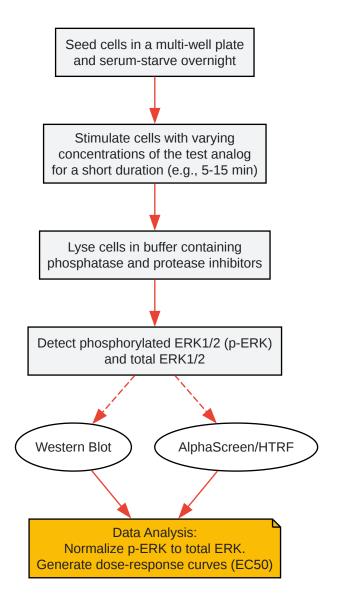


- Incubate for 30-60 minutes at room temperature.
- Antagonist Mode (for Gi-coupled receptors):
 - Pre-treat cells with the test antagonist.
 - Add a known agonist (e.g., forskolin to directly activate adenylyl cyclase) to stimulate cAMP production.
 - Incubate to allow for inhibition of the agonist response.
- Cell Lysis and Detection:
 - Lyse the cells and add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).[14]
 - Incubate for 60 minutes at room temperature.
- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
- Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot dose-response curves to determine EC50 or IC50 values.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a key downstream event in many GPCR signaling pathways, providing a readout of receptor activation.[15][16]





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Workflow for an ERK1/2 phosphorylation assay.

Methodology (In-Cell Western Example):

- Cell Plating and Starvation: Seed cells in a 96-well plate. Once confluent, replace the medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.
- Stimulation: Treat cells with various concentrations of the N6-substituted analog for 5-15 minutes at 37°C. The peak p-ERK signal is often transient.[17]



- Fixation and Permeabilization:
 - Remove the stimulation medium and fix the cells with 4% formaldehyde in PBS.
 - Wash the cells and permeabilize them with a buffer containing a detergent (e.g., Triton X-100).
- Immunostaining:
 - Block non-specific binding sites with a blocking buffer.
 - Incubate cells with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
 - Wash, then incubate with a fluorescently-labeled secondary antibody.
 - A second primary/secondary antibody pair can be used to stain for total ERK as a normalization control.
- Data Acquisition: Scan the plate using an imaging system that can detect the fluorescent signals.
- Data Analysis: Quantify the intensity of the p-ERK signal and normalize it to the total ERK signal. Plot the normalized data against the analog concentration to generate dose-response curves and determine the EC50.[18]

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